N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-chloro-6-fluorophenyl)acetamide
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Overview
Description
“N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-chloro-6-fluorophenyl)acetamide” is a complex organic compound that contains a benzothiophene moiety . Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . Benzothiophene has no household use .
Synthesis Analysis
The synthesis of benzothiophenes, including the one , often involves reactions with alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a benzothiophene core. Benzothiophene is an aromatic organic compound with a molecular formula C8H6S . It is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiophenes often involve aryne intermediates . These intermediates react with a variety of sulfides, leading to the formation of a wide range of organosulfur compounds . The reaction starts from the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-chloro-6-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO2S/c19-14-5-3-6-15(20)12(14)8-18(23)21-9-16(22)13-10-24-17-7-2-1-4-11(13)17/h1-7,10,16,22H,8-9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTMUXZMQUMFEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)CC3=C(C=CC=C3Cl)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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